Bicyclic Scaffold Ring Strain and Conformational Rigidity: 7-Oxabicyclo[2.2.1]heptane vs. 3-Oxabicyclo[3.1.0]hexane vs. 2-Oxabicyclo[2.1.1]hexane
The target compound bears a 7-oxabicyclo[2.2.1]heptane scaffold, which is a bridged bicyclic system with a bridgehead oxygen. This scaffold has a fundamentally different ring strain energy, spatial vector angle for the pyrazole attachment, and conformational flexibility compared to the 3-oxabicyclo[3.1.0]hexane scaffold found in its closest isomeric analog 1,4-dimethyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine (CAS 1996510-91-8) and the 2-oxabicyclo[2.1.1]hexane scaffold in 4-methyl-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine [1][2]. All three compounds share the identical molecular formula C₁₀H₁₅N₃O and molecular weight 193.25 g·mol⁻¹, yet the different bicyclic architectures produce distinct exit vector geometries. The [2.2.1] system has a calculated complexity score of 235 on PubChem, and the bridgehead ether imparts a characteristic spatial orientation that cannot be replicated by the fused cyclopropane-containing [3.1.0] system or the [2.1.1] system [1]. This scaffold differentiation is critical in fragment-based drug discovery where subtle changes in 3D geometry govern hit elaboration success [3].
| Evidence Dimension | Bicyclic scaffold architecture and ring strain |
|---|---|
| Target Compound Data | 7-Oxabicyclo[2.2.1]heptane scaffold; Complexity score 235; 3 undefined stereocenters; bridgehead oxygen geometry |
| Comparator Or Baseline | 1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine (CAS 1996510-91-8) with 3-oxabicyclo[3.1.0]hexane scaffold; 4-methyl-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine (CAS 2138514-81-3) with 2-oxabicyclo[2.1.1]hexane scaffold |
| Quantified Difference | Distinct ring systems with non-interchangeable 3D exit vectors; [2.2.1] bridgehead vs. [3.1.0] fused-cyclopropane vs. [2.1.1] bridged geometries |
| Conditions | Structural analysis via computed molecular descriptors (PubChem, Cactvs 3.4.8.24); fragment library design context (Luise et al., 2018) |
Why This Matters
For fragment-based screening campaigns, the 3D presentation of the aminopyrazole pharmacophore is scaffold-dependent, and substituting a [2.2.1] bridgehead ether for a [3.1.0] fused system results in a non-equivalent binding pose, which can invalidate SAR hypotheses built around a specific scaffold geometry.
- [1] PubChem Compound Summary CID 130979568. 1-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-5-amine. Computed Properties Section. National Center for Biotechnology Information. View Source
- [2] CIRS Group. CAS 1996510-91-8: 1,4-dimethyl-3-{3-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazol-5-amine. CAS 2138514-81-3: 4-methyl-1-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)-1H-pyrazol-3-amine. Product Data Sheets. View Source
- [3] Luise N, Wyatt PG. Generation of Polar Semi-Saturated Bicyclic Pyrazoles for Fragment-Based Drug-Discovery Campaigns. Chemistry. 2018;24(41):10443-10451. doi:10.1002/chem.201801313 View Source
